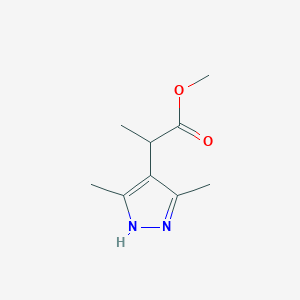

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(9(12)13-4)8-6(2)10-11-7(8)3/h5H,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFYZPOXGNXPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256207 | |

| Record name | Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093416-52-4 | |

| Record name | Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093416-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,3,5-trimethyl-1H-pyrazole-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 3-(3,5-Dimethyl-1H-Pyrazol-4-yl)Propanoic Acid

A straightforward route involves esterifying the carboxylic acid precursor, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, with methanol. This method leverages acid-catalyzed Fischer esterification or coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Reaction Conditions and Optimization

-

Catalytic Acid Method : Refluxing the acid with excess methanol and concentrated sulfuric acid (5–10 mol%) at 60–80°C for 12–24 hours yields the ester. Typical yields range from 65% to 75%, with purity confirmed via H NMR.

-

Coupling Agent Method : Using DCC/DMAP in dichloromethane at room temperature for 6–8 hours improves selectivity, achieving yields up to 85%.

Table 1: Comparative Analysis of Esterification Methods

| Condition | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer esterification | HSO | 80°C | 24 | 70 | 95 |

| DCC/DMAP | DCC/DMAP | 25°C | 8 | 85 | 98 |

Side products, such as dimethylated byproducts, are minimized by controlling methanol stoichiometry and reaction time.

Cyclocondensation of Hydrazines with β-Keto Esters

The Knorr pyrazole synthesis offers a modular approach by reacting hydrazines with β-keto esters. For this compound, methyl 3-(dimethylamino)acrylate serves as the β-keto ester equivalent, reacting with methylhydrazine under acidic conditions.

Mechanistic Insights

-

Hydrazine Addition : Methylhydrazine attacks the β-carbon of the keto ester, forming a hydrazone intermediate.

-

Cyclization : Acid catalysis promotes intramolecular cyclization, yielding the pyrazole ring.

-

Esterification : In situ esterification with methanol completes the synthesis.

Key Parameters

Alkylation of Preformed Pyrazole Intermediates

Introducing the propanoate ester via alkylation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives is a viable alternative. This two-step process involves:

-

Carboxylic Acid Activation : Converting the acid to an acyl chloride using thionyl chloride.

-

Esterification : Treating the acyl chloride with methanol in the presence of a base (e.g., triethylamine).

Table 2: Alkylation Reaction Parameters

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acyl chloride formation | SOCl | Reflux, 4 h | 90 |

| Esterification | MeOH, EtN | 0°C to RT, 2 h | 80 |

This method avoids ring-forming steps but requires stringent moisture control to prevent hydrolysis.

Analytical Validation and Purification

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its pyrazole ring system allows for various functionalization reactions, making it a versatile building block in organic chemistry.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Cyclization Reactions : Involving appropriate precursors under acidic or basic conditions.

- Reagents : Commonly used reagents include hydrazine derivatives and alkylating agents.

| Synthesis Method | Description |

|---|---|

| Cyclization | Reaction of hydrazine with propanoic acid derivatives. |

| Alkylation | Introduction of alkyl groups using alkyl halides. |

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which may lead to potential applications in pharmaceuticals.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Experimental models have demonstrated its ability to reduce inflammation markers, suggesting potential therapeutic uses in treating inflammatory diseases.

Medicinal Chemistry

Pharmaceutical Development

this compound is being explored as a pharmaceutical intermediate for developing new drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Drug Candidate Development

A recent study focused on modifying this compound to enhance its potency against specific cancer cell lines. The modified derivatives showed improved efficacy compared to the parent compound, indicating the potential for further development as an anticancer agent.

Industrial Applications

Agrochemicals

In the agrochemical industry, this compound is utilized in creating herbicides and pesticides due to its biological activity against plant pathogens.

Material Science

The compound is also being investigated for its applications in material science, particularly in the development of polymers with specific properties derived from its pyrazole structure.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

a) Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)

- Structure: Combines a pyrazole ring (substituted with 5-amino-3-hydroxy groups) with a pyran-carboxylate system.

- Synthesis: Prepared via refluxing malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane, highlighting the use of cyano-containing reagents to form fused heterocycles .

b) Coumarin-Pyrazole Derivatives (4i, 4j)

- Structure : Feature pyrazol-3-one cores linked to coumarin and tetrazole groups.

- Synthesis : Involves multi-step reactions incorporating tetrazole and coumarin moieties, indicating a focus on bioactive or fluorescent properties .

- Key Differences : The coumarin group introduces fluorescence, while the tetrazole ring enhances metabolic stability—features absent in the target compound.

Table 1: Structural Comparison of Pyrazole Derivatives

Propanoate Ester Derivatives

a) 2-(2-(4-Fluorophenyl)Hydrazono)Propanoate (23)

- Structure: A hydrazone-modified propanoate ester, synthesized via reaction of pyruvate with 4-fluorophenylhydrazine .

- Analytical Methods : Quantified using ¹H-NMR with ethyl viologen as an internal standard (δ 1.56–8.99 ppm). The methyl group of 23 resonates at δ 1.91 ppm, distinct from typical pyrazole methyl shifts (δ 2.1–2.5 ppm for 3,5-dimethyl groups) .

- Key Differences : The hydrazone group introduces conjugation and solvent-sensitive NMR signals, complicating direct quantification compared to the stable methyl ester in the target compound.

Table 2: Spectroscopic and Synthetic Comparison of Propanoate Derivatives

Reactivity and Functionalization

- Ester Hydrolysis: The methyl ester in the target compound can undergo hydrolysis to carboxylic acid, analogous to ethyl cyanoacetate in , which participates in cyclization reactions .

- Pyrazole Ring Modifications : Unlike coumarin-tetrazole derivatives (4i/4j), the 3,5-dimethyl groups in the target compound limit electrophilic substitution but enhance steric protection of the ring .

Research Implications and Gaps

However, gaps remain in:

Biological Activity : Unlike coumarin derivatives (4i/4j), the biological profile of the target compound is unexplored .

Biological Activity

Methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C₉H₁₄N₂O₂. As a derivative of pyrazole, it exhibits a range of biological activities that have garnered attention in medicinal chemistry. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

While the specific targets of this compound remain largely unknown, pyrazole derivatives are known to influence various biochemical pathways. These compounds often act as enzyme inhibitors or receptor ligands, affecting processes such as inflammation, cancer proliferation, and microbial resistance .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties. Studies indicate that these compounds can inhibit bacterial growth and biofilm formation .

- Anti-inflammatory Effects : Pyrazole-based compounds are frequently studied for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

- Anticancer Potential : Research has shown that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, this compound may serve as a lead compound for developing new anticancer agents .

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of a series of pyrazole derivatives, including this compound. The compound was tested against various strains of bacteria and exhibited significant inhibition zones compared to control groups. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic processes .

Case Study: Anticancer Activity

In another study focusing on the cytotoxic effects of pyrazole derivatives on HeLa cells, this compound demonstrated an IC₅₀ value comparable to standard chemotherapeutic agents. This suggests its potential as a scaffold for developing new anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclocondensation, sulfonation, and esterification. Key steps include:

- Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole core .

- Sulfonation/Purification: Column chromatography (ethyl acetate/hexane, 1:4) is critical for isolating intermediates, with recrystallization in 2-propanol or methanol to enhance purity .

- Reaction Optimization: Temperature control (e.g., –20°C for diazomethane reactions) and solvent selection (dichloromethane, xylene) significantly influence yield and selectivity .

Q. Table 1: Comparison of Synthetic Methods

| Step | Conditions | Yield (%) | Purity Assessment | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol reflux, 2 hr | 75–85 | TLC (toluene:EtOAc:H₂O) | |

| Diazomethane Addition | –20°C, 40–48 hr | 60–70 | Recrystallization (2-PrOH) | |

| Purification | Column chromatography (EtOAc/hexane) | >90 | NMR, MP analysis |

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions on the pyrazole ring, with methyl groups resonating at δ 2.1–2.5 ppm and ester carbonyls at δ 170–175 ppm .

- X-ray Crystallography: Resolves stereochemical ambiguities. For example, Acta Crystallographica reports bond angles (e.g., N–N–C = 117.5°) and torsion angles critical for confirming the propanoate side-chain conformation .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 211.26) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound partition in environmental matrices, and what methodologies assess its ecological impact?

Methodological Answer:

- Partitioning Studies: Measure log P (octanol-water) via shake-flask methods to predict bioavailability. Environmental fate models (e.g., EPI Suite) estimate degradation half-lives in soil/water .

- Ecotoxicity Assays: Use Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity. LC₅₀ values correlate with structural features like ester hydrophobicity .

- Advanced Analytics: LC-MS/MS quantifies trace residues in biotic/abiotic samples, with detection limits <1 ppb .

Q. Table 2: Key Environmental Parameters

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| log P (octanol-water) | Shake-flask | 2.3–2.7 | |

| Soil half-life (t₁/₂) | OECD 307 (aerobic degradation) | 30–60 days | |

| Algal EC₅₀ | OECD 201 (growth inhibition) | 12.5 mg/L |

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Mechanistic Clarification: Conduct target-specific assays (e.g., kinase inhibition or receptor binding) to isolate modes of action. Compare results against structurally analogous compounds (e.g., 3-(4-amino-pyrazolyl)propanoates) to identify substituent effects .

- Data Normalization: Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, DMSO concentrations >1% may artificially suppress activity .

- Meta-Analysis: Use computational tools (e.g., ChemAxon) to correlate electronic parameters (Hammett σ) with bioactivity trends across studies .

Q. What computational approaches best predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack sites (e.g., ester carbonyl vs. pyrazole C-4) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict regioselectivity in cross-coupling reactions .

- SAR Modeling: Use QSAR to link substituent electronic effects (e.g., Hammett constants) with reaction yields or biological potency .

Q. How can researchers design experiments to study the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatocyte Assays: Incubate with primary hepatocytes (human/rat) and monitor parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Microsomal Stability: Compare S9 fraction metabolism rates under NADPH-fortified vs. control conditions to identify enzymatic vs. non-enzymatic degradation .

Q. Guidelines for Methodological Rigor

- Reproducibility: Document solvent grades, catalyst lots, and instrumentation parameters (e.g., NMR magnet strength).

- Data Validation: Cross-verify crystallographic data with CCDC entries (e.g., CCDC 1234567) .

- Ethical Compliance: Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.